molecular formula C12H20N2O2 B8109267 rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone

rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B8109267
M. Wt: 224.30 g/mol
InChI Key: MZTIZRRUSVNBPL-ZYHUDNBSSA-N
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Description

rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound featuring a fused bicyclic structure with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize cost. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine moieties.

    Fused bicyclic structures: Other compounds with similar fused ring systems.

Uniqueness

rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[(3aR,7aR)-3,4,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-3a-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11(14-6-1-2-7-14)12-4-8-16-10(12)3-5-13-9-12/h10,13H,1-9H2/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTIZRRUSVNBPL-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C23CCOC2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@]23CCO[C@@H]2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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